molecular formula C8H6N2O3 B052738 4-Nitroisoindolin-1-one CAS No. 366452-97-3

4-Nitroisoindolin-1-one

Cat. No. B052738
M. Wt: 178.14 g/mol
InChI Key: RTDDSWLIZLMORY-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To the suspension of 4-nitro-2,3-dihydro-isoindol-1-one (2.40 g, 13.5 mmol) in 100 ml of MeOH was added Pd/C (10 wt %, 0.36 g). The mixture was then placed under H2 from a balloon, stirred at RT for 24 h, filtered through Celite®, and condensed to give the titled compound as a light greenish solid. MS (ES+): 149.1 (M+H)+. Calc'd for C8H8N2O—148.16.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][NH:7][C:8]2=[O:13])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][NH:7][C:8]2=[O:13]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CNC(C2=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.36 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®, and condensed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C2CNC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.